molecular formula C10H7N3 B1599985 3-(2H-pyrazol-3-yl)benzonitrile CAS No. 149739-51-5

3-(2H-pyrazol-3-yl)benzonitrile

Cat. No. B1599985
M. Wt: 169.18 g/mol
InChI Key: WQWOJXMJOXAWKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular formula of 3-(2H-pyrazol-3-yl)benzonitrile is C10H7N3 . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family . They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Scientific Research Applications

Catalysis and Organic Synthesis

Porous Organic Polymer-Derived Nanopalladium Catalysts

A study conducted by Mao-Rui Wang et al. (2019) developed an efficient strategy for synthesizing benzofuro[2,3-b]pyrazines, which are tricyclic scaffolds, through a multistep cascade sequence. This process utilized nanopalladium as a recyclable catalyst, highlighting the role of 3-(2H-pyrazol-3-yl)benzonitrile derivatives in promoting chemoselective synthesis. Notably, product 3w demonstrated significant anticancer activity, underscoring the compound's relevance in medicinal chemistry (Mao-Rui Wang et al., 2019).

Metal-Organic Frameworks (MOFs)

High Thermal and Chemical Stability in Pyrazolate-Bridged MOFs

Research by V. Colombo et al. (2011) explored the formation of microporous pyrazolate-bridged metal–organic frameworks (MOFs) featuring high thermal and chemical stability. These frameworks exhibit accessible metal cation sites, which could potentially be utilized for catalytic processes, thus indicating a possible application area for 3-(2H-pyrazol-3-yl)benzonitrile or its structural analogs in constructing stable MOFs (V. Colombo et al., 2011).

Synthesis and Characterization of Derivatives

Synthesis, Spectral Characterization, and X-Ray Crystal Structure Studies

A study by K. Kumara et al. (2018) detailed the synthesis and characterization of a novel pyrazole derivative, showcasing the importance of structural analysis in understanding the properties of compounds related to 3-(2H-pyrazol-3-yl)benzonitrile. The research emphasized the utility of such compounds in developing materials with specific molecular geometries and electronic structures (K. Kumara et al., 2018).

Fluorescent Chemosensors

Physicochemical and Photophysical Investigation as Fluorescent Chemosensors

Salman A. Khan (2020) developed a pyrazoline-benzothiazole derivative acting as a fluorescent chemosensor for detecting metal ions like Fe3+. This highlights another application of 3-(2H-pyrazol-3-yl)benzonitrile derivatives in environmental monitoring and bioimaging, demonstrating their versatility in chemosensory applications (Salman A. Khan, 2020).

Safety And Hazards

The safety data sheet for 3-(2H-pyrazol-3-yl)benzonitrile includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Future Directions

Pyrazoles are considered privileged scaffolds in medicinal chemistry . Due to their broad spectrum of biological activities, they have attracted the attention of many researchers . Future efforts are required for the advancement of more precise chemistry based on pyrazoles .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWOJXMJOXAWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445633
Record name 3-(2H-pyrazol-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-pyrazol-3-yl)benzonitrile

CAS RN

149739-51-5
Record name 3-(2H-pyrazol-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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